7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines, which are recognized for their potential as biologically active agents. These compounds have gained attention due to their structural similarity to nitrogenous bases found in nucleic acids, making them of interest in medicinal chemistry and drug design. The compound is characterized by its trifluoromethanesulfonate functional group, which enhances its reactivity and solubility in various solvents.
The compound is cataloged with the CAS number 1454682-76-8 and can be sourced from chemical suppliers such as Parchem, which specializes in providing various specialty chemicals globally . Its synthesis and applications have been documented in several scientific publications, highlighting its relevance in pharmaceutical research.
This compound is classified as a specialty material within the broader category of heterocyclic compounds. Its unique structure and functional groups position it for specific applications in organic synthesis and medicinal chemistry.
The synthesis of 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate typically involves multi-step organic reactions. One common approach includes the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of the trifluoromethanesulfonate group.
The molecular formula for 7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate is . The structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement of atoms.
7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate can participate in various chemical reactions:
The reactivity of the sulfonate group allows for its use as an electrophile in synthetic pathways aimed at developing new pharmaceuticals or biologically active compounds.
The mechanism of action for this compound largely depends on its interactions with biological targets, particularly enzymes or receptors involved in cellular signaling pathways.
Quantitative studies using techniques like surface plasmon resonance or enzyme kinetics can provide insights into its binding characteristics and efficacy.
Relevant data from literature should be consulted for precise values regarding melting point, boiling point, and other thermodynamic properties.
The compound has potential applications in:
The synthesis of 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate exemplifies the strategic complexity required for functionalized heterocyclic systems. This advanced intermediate is typically accessed through sequential transformations of the pyrido[2,3-d]pyrimidine core, which serves as a privileged scaffold in kinase inhibitor development [1]. The most efficient routes begin with the construction of the bicyclic system via condensation reactions between 4-aminopyrimidine-5-carbaldehydes and active methylene compounds, followed by selective functionalization at the C6 position. The critical trifluoromethanesulfonate (triflate) group is introduced in the final stages through nucleophilic displacement reactions, capitalizing on the electron-deficient nature of the pyrimidine ring system.
The Dimroth rearrangement serves as a pivotal transformation for installing the 2-(methylamino) substituent with high regiocontrol. This base-catalyzed isomerization enables the conversion of N1-substituted 2-iminopyrimidines to 2-substituted aminopyrimidines through ring opening and reclosure mechanisms [6]. When applied to pyrido[2,3-d]pyrimidine systems, this rearrangement permits the strategic placement of the methylamino group at the C2 position while maintaining other sensitive functional groups intact. Key parameters influencing rearrangement efficiency include:
Table 1: Optimization of Dimroth Rearrangement for 2-(Methylamino) Installation
Precursor | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1-Methyl-2-imino analog | NaOH/MeOH-H₂O | 60 | 8 | 78 |
1-Methyl-2-imino analog | KOH/MeOH-H₂O | 70 | 6 | 82 |
1-Benzyl-2-imino analog | NaOH/MeOH-H₂O | 80 | 10 | 68 |
1-Benzyl-2-imino analog | K₂CO₃/DMF | 100 | 12 | 45 |
Selective triflation at C6 presents significant challenges due to competing reactions at other electron-deficient positions. The optimal protocol employs trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at -78°C to 0°C with 2,6-lutidine as a non-nucleophilic base, achieving >85% regioselectivity for the C6-triflate derivative. This electron-withdrawing activating group subsequently enables cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for further diversification, positioning the triflate as a versatile handle for structure-activity relationship (SAR) exploration in drug discovery campaigns [4].
DNA-encoded library (DEL) technology has revolutionized the synthesis and screening of pyrido[2,3-d]pyrimidine derivatives, including 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate analogs. This approach facilitates the preparation of structurally diverse libraries through split-and-pool synthesis on DNA-conjugated scaffolds, enabling the rapid exploration of chemical space around the privileged core [9]. The triflate functionality serves as a particularly valuable handle for DEL diversification due to its compatibility with aqueous conditions and reactivity toward palladium-catalyzed cross-coupling.
A representative DEL synthesis sequence for pyrido[2,3-d]pyrimidine libraries involves:
Table 2: DEL Screening Results Against Kinase Targets
Building Block Combination | Enrichment (Fold) | Target Kinase | Off-Target Selectivity |
---|---|---|---|
4-Fluorophenyl/Benzylamine | 650 | EGFR T790M/L858R | 45× vs WT EGFR |
3-Cyanophenyl/Piperazine | 420 | BRAF V600E | 28× vs CRAF |
2-Pyridyl/Morpholine | 310 | FGFR4 | 15× vs FGFR1 |
Cyclopropyl/Pyrrolidine | 190 | KRAS G12C | 32× vs HRAS |
The power of DEL screening was demonstrated in a recent KRASG12C inhibitor campaign, where a triazine-based covalent DEL comprising ~16 million compounds identified novel binders to the Switch-II pocket [9]. This approach successfully identified pyrido[2,3-d]pyrimidine analogs with improved selectivity profiles, leveraging the triflate intermediate for late-stage diversification. The DNA encoding strategy enabled identification of optimal substituents for α-3 helix engagement (BB1), acrylamide linker geometry (BB2), and lipophilic subpocket occupation (BB3) through a single screening campaign.
Solid-phase synthesis protocols have been optimized to address the hydrolytic sensitivity of the triflate group under aqueous DEL conditions. Key innovations include:
Structure-guided optimization of the 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate scaffold has yielded derivatives with improved target selectivity and drug-like properties. X-ray crystallography of lead compounds complexed with kinase targets (BRAF V600E, EGFR T790M, FGFR4) reveals critical binding interactions that inform rational design [1] [5] [9]. The 2-(methylamino) group consistently forms a key hydrogen bond with the kinase hinge region, while the C6 substituent (introduced via triflate displacement) occupies allosteric pockets that confer mutant selectivity.
Systematic SAR studies have identified optimization strategies for specific kinase targets:
Table 3: Optimization Outcomes for Key Derivatives
C6 Substituent | N2 Modification | Target IC50 (nM) | Solubility (pH 6.8, μM) | Microsomal Stability (t½, min) | Oral Bioavailability (%) |
---|---|---|---|---|---|
3-Cyanophenyl | H | BRAF V600E: 2.3 | 28 | 42 | 18 |
3-Cyanophenyl | Acrylamide | EGFR T790M: 0.18 | 15 | 28 | 12 |
4-Fluorophenyl | Propionamide | EGFR T790M: 0.22 | 42 | 65 | 26 |
2-Pyridyl | Hydroxyethyl | FGFR4: 1.8 | 158 | >120 | 49 |
Cyclopropyl | Dimethylaminoethyl | KRAS G12C: 4.9 | 210 | >120 | 52 |
Pharmacokinetic optimization focuses on three key parameters: metabolic stability, solubility, and membrane permeability. The 7-methyl group significantly improves metabolic stability by blocking oxidative demethylation pathways observed in unmethylated analogs. Introduction of hydrophilic substituents on the methylamino group (e.g., hydroxyethyl, dimethylaminoethyl) enhances aqueous solubility without compromising target engagement. For CNS-penetrant inhibitors, strategic fluorination of the C6 aryl group reduces P-glycoprotein efflux while maintaining lipophilic efficiency [9].
The triflate intermediate enables rapid exploration of prodrug strategies to address bioavailability limitations. Phosphoramidate prodrugs of C6-hydroxyl derivatives demonstrate enhanced cellular uptake and conversion to active metabolites in tumor tissue [6]. Similarly, ester prodrugs of carboxylic acid-functionalized analogs show improved intestinal absorption (3-5× higher Cmax) while maintaining target selectivity through controlled hydrolysis. These approaches leverage the versatility of the triflate leaving group to install prodrug-capable functionalities through palladium-catalyzed carbonylation or hydroxylation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7